molecular formula C19H28N2O5S B096783 Z-LEU-MET-OH CAS No. 18830-16-5

Z-LEU-MET-OH

Cat. No.: B096783
CAS No.: 18830-16-5
M. Wt: 396.5 g/mol
InChI Key: IZPLXRUAUHMTGJ-HOTGVXAUSA-N
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Description

Z-LEU-MET-OH is a compound that belongs to the class of amino acid derivatives. It is a leucine derivative, which means it is structurally related to the amino acid leucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-LEU-MET-OH typically involves the protection of the amino group of leucine with a phenylmethoxycarbonyl (Cbz) group. This is followed by the coupling of the protected leucine with methionine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product. The process typically includes multiple steps of protection, coupling, and deprotection to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions

Z-LEU-MET-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-LEU-MET-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of Z-LEU-MET-OH involves its interaction with specific molecular targets and pathways. The compound can be incorporated into peptides and proteins, influencing their structure and function. It may also act as a substrate for enzymes involved in peptide synthesis and degradation, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[(Phenylmethoxy)carbonyl]-L-leucine: A leucine derivative with similar protective groups.

    N-[(Phenylmethoxy)carbonyl]-L-leucylglycine: A dipeptide with glycine instead of methionine.

    N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide: A more complex peptide derivative.

Uniqueness

Z-LEU-MET-OH is unique due to its specific combination of leucine and methionine residues, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-13(2)11-16(17(22)20-15(18(23)24)9-10-27-3)21-19(25)26-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPLXRUAUHMTGJ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18830-16-5
Record name L-Methionine, N-[(phenylmethoxy)carbonyl]-L-leucyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18830-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018830165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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